(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
Description
(2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a cyclopropane ring substituted with a methyl group at the β-position of the amino acid backbone. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of approximately 165.5 g/mol (calculated from atomic masses). The cyclopropane ring introduces steric strain and unique electronic properties, making it a valuable building block in medicinal chemistry for modulating metabolic stability and conformational rigidity in drug candidates .
Properties
IUPAC Name |
(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHSQUJNCJSCW-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-83-4 | |
| Record name | Cyclopropaneacetic acid, α-amino-1-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylcyclopropyl)glycine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1523541834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L72W940R4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Therapeutic Potential
The structural characteristics of 2S-AMCA suggest promising therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts. Preliminary computational studies using tools like the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit significant biological activity, including neuroprotective effects. However, empirical studies are necessary to validate these predictions.
1.2 Synthesis Methods
Several synthesis methods have been developed for 2S-AMCA, emphasizing the importance of stereochemistry in obtaining the desired enantiomeric form. These methods are crucial for ensuring the compound's efficacy in biological applications.
Biological Research
2.1 Research Tool for Biological Processes
Researchers utilize 2S-AMCA as a tool to study various biological processes. By attaching detectable markers to this compound, scientists can track its movement within cells or organisms, providing insights into cellular metabolism and transport mechanisms. This application is vital for understanding fundamental biological functions and disease mechanisms.
2.2 Interaction Studies
Interaction studies involving 2S-AMCA focus on its binding affinity with various biological targets. These studies are essential for determining the compound's therapeutic potential and safety profile. The unique cyclopropyl structure may confer distinct biological activities compared to similar compounds, making it a valuable subject of investigation .
Case Studies and Research Findings
4.1 Neuroprotective Studies
Initial studies have suggested that 2S-AMCA may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Further research is needed to elucidate its mechanisms of action and efficacy.
4.2 Applications in Cystic Fibrosis Treatments
Recent patents indicate that compounds related to 2S-AMCA may be utilized in pharmaceutical compositions aimed at treating conditions associated with deficient CFTR activity, such as cystic fibrosis. This highlights the compound's potential role in combination therapies that enhance therapeutic benefits beyond primary treatments .
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group imparts rigidity to its structure, allowing it to interact with enzymes and receptors in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared below with structurally related amino acid derivatives, focusing on substituents, molecular features, and applications.
Key Structural and Functional Differences
- Cyclopropane vs. Aryl Substituents : The 1-methylcyclopropyl group in the target compound confers ring strain , enhancing reactivity in nucleophilic substitutions compared to aryl-substituted analogues (e.g., 2-fluorophenyl derivatives) .
- Ester vs. Acid Functionality : Methoxycarbonyl or methyl ester derivatives (e.g., ) exhibit higher lipophilicity (logP ~1.5–2.0) than the carboxylic acid form (logP ~0.5), impacting membrane permeability .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL in water) compared to free bases .
- Thermal Stability : Cyclopropane-containing compounds generally decompose above 200°C, while aryl-substituted analogues (e.g., 2-fluorophenyl) show higher thermal stability (~250°C) due to aromatic resonance stabilization .
Biological Activity
(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride, commonly referred to as 2S-AMCA, is an amino acid derivative notable for its unique cyclopropyl structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- CAS Number : 938058-08-3
- IUPAC Name : 2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
The presence of a chiral center and the cyclopropyl group contribute to its distinct physical and chemical properties, making it a subject of interest in medicinal chemistry .
Neuroprotective and Anti-inflammatory Properties
Preliminary studies have suggested that 2S-AMCA may exhibit neuroprotective and anti-inflammatory properties. Computational predictions using tools like the Prediction of Activity Spectra for Substances (PASS) program indicate potential pharmacological effects, although empirical studies are still necessary to validate these findings.
Interaction Studies
Research has focused on the binding affinity of 2S-AMCA with various biological targets. Its structural features suggest interactions with neurotransmitter receptors, which may lead to effects on pain modulation and neuroprotection.
Synthesis Methods
Several synthesis methods have been developed for producing 2S-AMCA. These methods emphasize the importance of stereochemistry to obtain the desired enantiomeric form. A common synthetic pathway includes:
- Starting Materials : Appropriate amino acids and cyclopropyl derivatives.
- Reactions : Coupling reactions followed by hydrolysis to yield the hydrochloride salt form.
These synthesis techniques allow for high-purity production suitable for research and pharmaceutical applications .
Table of Comparative Biological Activities
The following table summarizes various compounds related to 2S-AMCA, highlighting their structural features and biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Chiral center; cyclopropyl group | Potential neuroprotective and anti-inflammatory effects |
| 1-Amino-1-cyclopropanecarboxylic acid | Cyclopropane ring; no chiral center | Less complex; limited biological activity |
| 3-Amino-3-(1-methylcyclopropyl)propanoic acid | Similar cyclopropyl group; different backbone | May exhibit different biological activities due to structural variations |
| L-Leucine | Branched-chain amino acid | Well-studied with established roles in protein synthesis |
This table illustrates the uniqueness of 2S-AMCA in comparison to similar compounds, emphasizing its potential distinct biological activities due to its specific chiral configuration and cyclopropyl group.
Future Directions
Further empirical studies are essential to confirm the predicted neuroprotective and anti-inflammatory activities of 2S-AMCA. The exploration of its analogs could also yield new compounds with enhanced efficacy for therapeutic applications.
Q & A
Q. What is the rationale behind incorporating a cyclopropyl group into amino acid derivatives like (2S)-2-amino-2-(1-methylcyclopropyl)acetic acid hydrochloride?
The cyclopropyl group introduces conformational rigidity, which can stabilize specific peptide secondary structures (e.g., β-turns or α-helices) and enhance receptor binding selectivity. This constraint reduces conformational entropy, potentially improving biological activity and metabolic stability compared to flexible analogues. For example, studies on cyclopropyl-containing peptides demonstrate enhanced potency in receptor-ligand interactions .
Q. What synthetic strategies are commonly employed for enantioselective synthesis of (2S)-configured cyclopropyl amino acids?
Key methods include:
- Chiral auxiliary approaches : Use of Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation.
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Rh or Ru) for cyclopropanation of α,β-unsaturated esters.
- Enzymatic resolution : Lipases or acylases to resolve racemic mixtures post-synthesis. The hydrochloride salt is typically formed via HCl treatment of the free base in polar solvents (e.g., methanol or ethanol) .
Q. How can researchers validate the purity and structural integrity of this compound?
A combination of analytical techniques is recommended:
| Method | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment (>98%) | C18 column, 0.1% TFA in H2O/MeCN |
| NMR | Structural confirmation (e.g., cyclopropyl CH2 at δ 0.5–1.5 ppm) | 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) |
| Mass Spectrometry | Molecular weight verification | ESI-MS or MALDI-TOF ([M+H]<sup>+</sup> calc. for C7H13ClNO2: 192.07) |
| X-ray Crystallography | Absolute stereochemistry confirmation | Single-crystal analysis (if crystalline) |
Q. What are the stability considerations for storing this compound in laboratory settings?
The hydrochloride salt form improves stability by reducing hygroscopicity. Recommended storage conditions include:
- Temperature : –20°C (long-term) or 4°C (short-term).
- Environment : Desiccated container under inert gas (N2 or Ar) to prevent hydrolysis of the cyclopropane ring. Stability should be monitored via periodic HPLC analysis to detect degradation products (e.g., ring-opened derivatives) .
Advanced Research Questions
Q. How does the 1-methylcyclopropyl substituent influence peptide pharmacokinetics compared to linear alkyl or aromatic side chains?
The methylcyclopropyl group reduces metabolic oxidation by cytochrome P450 enzymes due to steric hindrance, prolonging half-life in vivo. However, its lipophilicity may affect membrane permeability, requiring optimization via logP measurements (e.g., shake-flask method) or computational modeling (e.g., Molinspiration). Comparative studies with analogues (e.g., cyclohexyl or tert-butyl) are advised to balance bioavailability and target engagement .
Q. What experimental approaches can resolve contradictions in reported biological activities of cyclopropyl-containing amino acid derivatives?
Discrepancies may arise from enantiomeric impurities or assay conditions. Strategies include:
- Enantiomeric purity verification : Chiral HPLC or capillary electrophoresis.
- Orthogonal bioassays : Compare results from SPR (surface plasmon resonance), fluorescence polarization, and cell-based functional assays.
- Structural dynamics analysis : Molecular dynamics simulations to assess binding mode consistency across studies .
Q. How can this compound be utilized in designing peptide-based inhibitors with enhanced proteolytic resistance?
Incorporation into protease-sensitive regions (e.g., adjacent to cleavage sites in HIV protease substrates) can sterically hinder enzyme access. Evaluate resistance via:
- In vitro protease assays : Incubate with trypsin/chymotrypsin and monitor degradation via LC-MS.
- Circular dichroism (CD) : Confirm retained secondary structure after substitution. Comparative studies with D-amino acid or N-methylated analogues may further optimize stability .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Critical issues include:
- Cyclopropanation yield : Optimize catalyst loading (e.g., 2–5 mol% Rh2(OAc)4) and reaction time.
- Purification : Scale-up of chiral chromatography may be impractical; switch to diastereomeric salt resolution (e.g., L-tartaric acid).
- Safety : Handle HCl gas with appropriate scrubbers during salt formation. Process analytical technology (PAT) ensures batch consistency .
Methodological Notes
- Stereochemical integrity : Always verify the (2S) configuration via optical rotation ([α]D) or X-ray analysis to avoid confounding biological results.
- In silico tools : Use Schrödinger’s Maestro or MOE for docking studies to predict target interactions before in vitro testing.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
